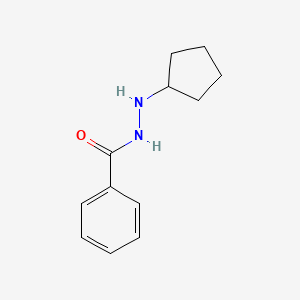

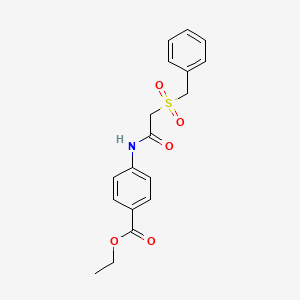

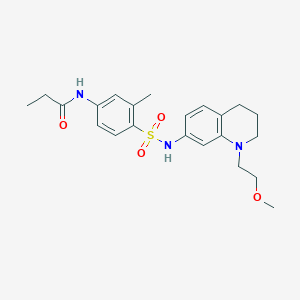

Ethyl 4-(2-(benzylsulfonyl)acetamido)benzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The compound can be synthesized by incorporating a well-known drug (benzocaine) with cyanoacetamide function to get a powerful synthon ethyl 4-cyanoacetamido benzoate . This synthetic intermediate was used as a precursor for the synthesis of triazine, pyridone, thiazolidinone, thiazole, and thiophene scaffolds containing the benzocaine core . Facile coupling, Michael addition, condensation, and nucleophilic attack reactions were used to synthesize the targets .Molecular Structure Analysis

The ethyl 4-[2-(benzylamino)acetamido]benzoate molecule contains a total of 44 bond(s). There are 24 non-H bond(s), 14 multiple bond(s), 8 rotatable bond(s), 2 double bond(s), 12 aromatic bond(s), 2 six-membered ring(s), 1 ester(s) (aromatic), 1 secondary amide(s) (aliphatic), and 1 secondary amine(s) (aliphatic) .Chemical Reactions Analysis

The reaction between benzocaine and 1-cyanoacetyl-3,5-dimethylpyrazole furnishes in excellent yield ethyl 4-(2-cyanoacetamido)benzoate . This compound is a good intermediate for the synthesis of other modified compounds .Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

In medicinal chemistry, derivatives similar to Ethyl 4-(2-(benzylsulfonyl)acetamido)benzoate have been explored for their therapeutic potentials. For instance, compounds with a structure involving sulfonyl and benzoyl groups have shown promise as antifolate agents, potentially inhibiting dihydrofolate reductase (DHFR) and exhibiting antitumor activity (Gangjee et al., 2007). Additionally, compounds acting as β3-adrenoceptor agonists have been investigated for the treatment of preterm labor, demonstrating the ability to inhibit uterine contractions without significant effects on heart rate or blood pressure (Croci et al., 2007).

Organic Synthesis

In the domain of organic synthesis, ethyl 4-(2-(benzylsulfonyl)acetamido)benzoate-like compounds are utilized as intermediates or reagents for constructing complex molecules. Research has shown that sulfinyl and sulfonyl groups can facilitate transformations such as the Lossen rearrangement for synthesizing hydroxamic acids and ureas from carboxylic acids under conditions that prevent racemization (Thalluri et al., 2014). This demonstrates the utility of such compounds in creating valuable building blocks for further chemical synthesis.

Molecular Biology

In molecular biology, the manipulation of compounds featuring sulfonyl and acetamido groups can be crucial for studying enzyme inhibitors or developing novel drugs. For example, research into serine proteinase inhibitors has revealed that certain sulfonamide derivatives can inhibit enzymes like thrombin and factor Xa, which are critical to the coagulation cascade (Ohno et al., 1980). This suggests potential applications in developing anticoagulant therapies.

Safety and Hazards

The safety data sheet for Ethyl 4-acetylbenzoate, a similar compound, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to wash off immediately with plenty of water and get medical attention .

Eigenschaften

IUPAC Name |

ethyl 4-[(2-benzylsulfonylacetyl)amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO5S/c1-2-24-18(21)15-8-10-16(11-9-15)19-17(20)13-25(22,23)12-14-6-4-3-5-7-14/h3-11H,2,12-13H2,1H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCXLMFAQXKCTBG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)CS(=O)(=O)CC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(2-(4-(2,3-dimethylphenyl)piperazin-1-yl)-2-oxoethyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2753679.png)

![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-methanesulfonylpropanamide](/img/structure/B2753680.png)

![5-methyl-N-(4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)isoxazole-3-carboxamide hydrochloride](/img/structure/B2753681.png)

![N-(2,4-difluorophenyl)-1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2753687.png)

![2-[1-(4-Fluorophenyl)sulfonylpiperidin-4-yl]oxy-5-methylpyrimidine](/img/structure/B2753688.png)

![2-[1,3-Dimethyl-7-(4-methylphenyl)-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanylacetic acid](/img/structure/B2753691.png)